molecular formula C12H15N3O5 B8122686 2'-o-Propargylcytidine

2'-o-Propargylcytidine

Cat. No.: B8122686
M. Wt: 281.26 g/mol
InChI Key: FJGRSBJPLPTKDE-QCNRFFRDSA-N
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Description

2’-O-Propargylcytidine is a modified nucleoside derived from cytidine. It is characterized by the addition of a propargyl group at the 2’ position of the ribose sugar. This modification enhances its chemical properties, making it a valuable compound in various scientific research fields, particularly in the study of RNA polymerase inhibition and anticancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-O-Propargylcytidine typically involves the modification of cytidine. One common method includes the reaction of cytidine with propargylic chloride in the presence of a base such as sodium cyanide. The reaction proceeds under mild conditions, and the product is purified using column chromatography and recrystallization .

Industrial Production Methods: Industrial production of 2’-O-Propargylcytidine follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis equipment to ensure consistency and purity. The compound is often produced as a phosphoramidite, which can be used for DNA synthesis or as a monophosphate in RNA synthesis .

Chemical Reactions Analysis

Types of Reactions: 2’-O-Propargylcytidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium cyanide or other nucleophiles.

    Oxidation: Oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

    Cycloaddition: Catalysts such as copper(I) iodide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, cycloaddition reactions can yield various cyclic compounds, while oxidation and reduction reactions can produce different oxidized or reduced forms of the nucleoside .

Scientific Research Applications

2’-O-Propargylcytidine has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of 2’-O-Propargylcytidine involves the inhibition of RNA polymerase. The propargyl group at the 2’ position interferes with the enzyme’s activity, preventing the synthesis of RNA. This inhibition can lead to the suppression of gene expression, making it a valuable tool in anticancer therapy. The compound targets specific molecular pathways involved in RNA synthesis, contributing to its therapeutic effects .

Comparison with Similar Compounds

  • 2’-O-Methylcytidine
  • 2’-O-Allylcytidine
  • 2’-O-Butylcytidine

Comparison: 2’-O-Propargylcytidine is unique due to the presence of the propargyl group, which imparts distinct chemical properties and biological activities. Compared to other modified nucleosides like 2’-O-Methylcytidine and 2’-O-Allylcytidine, 2’-O-Propargylcytidine exhibits enhanced inhibition of RNA polymerase and greater potential in anticancer applications. The propargyl group also allows for unique cycloaddition reactions, which are not possible with other similar compounds .

Properties

IUPAC Name

4-amino-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O5/c1-2-5-19-10-9(17)7(6-16)20-11(10)15-4-3-8(13)14-12(15)18/h1,3-4,7,9-11,16-17H,5-6H2,(H2,13,14,18)/t7-,9-,10-,11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJGRSBJPLPTKDE-QCNRFFRDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1C(C(OC1N2C=CC(=NC2=O)N)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2'-o-Propargylcytidine
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Reactant of Route 6
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